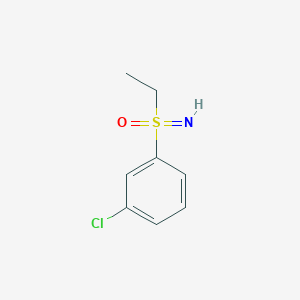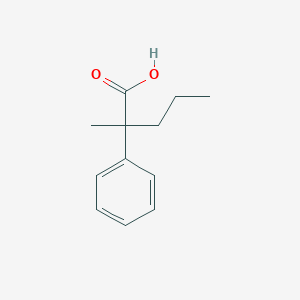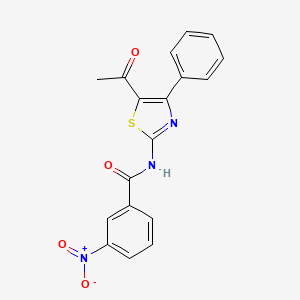
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a complex organic compound that features a thiazole ring, a nitrobenzamide moiety, and an acetyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The presence of the nitrobenzamide group further enhances its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the amide bond by reacting the nitrated thiazole derivative with 3-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in oxidative stress, inflammatory pathways, and cell proliferation.
Pathways Involved: Inhibition of key enzymes in the inflammatory pathway, leading to reduced inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide: Contains a chlorine atom instead of a nitro group.
Uniqueness
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-11(22)16-15(12-6-3-2-4-7-12)19-18(26-16)20-17(23)13-8-5-9-14(10-13)21(24)25/h2-10H,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTQQZRUVRQUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2963886.png)

![4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile](/img/structure/B2963889.png)

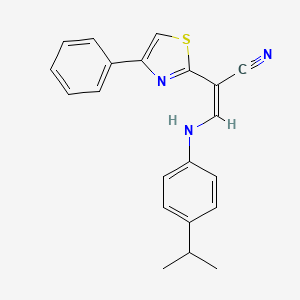
![N-[2-(4-Methoxy-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2963895.png)

![2-{[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2963897.png)
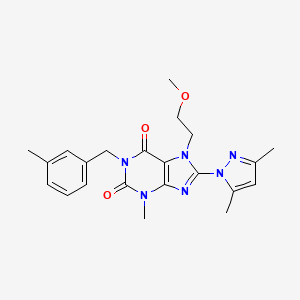
![N-[2-(1,1-dioxo-1lambda6-thiolan-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2963900.png)
![N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2963901.png)

